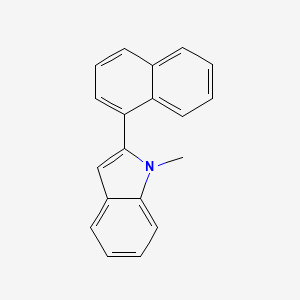
1-Methyl-2-(1-naphthyl)indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-2-(1-naphthyl)indole is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by a naphthyl group attached to the second position of the indole ring and a methyl group at the first position. It is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Methyl-2-(1-naphthyl)indole can be synthesized through various methods. One common approach involves the Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions to form the indole ring. Another method includes the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where a boronic acid derivative of naphthalene is coupled with a halogenated indole .
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions: 1-Methyl-2-(1-naphthyl)indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding naphthoquinone derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced indole derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nitric acid, halogens (chlorine, bromine).
Major Products Formed:
Oxidation: Naphthoquinone derivatives.
Reduction: Reduced indole derivatives.
Substitution: Nitrated or halogenated indole derivatives.
Aplicaciones Científicas De Investigación
1-Methyl-2-(1-naphthyl)indole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
1-Methyl-2-(1-naphthyl)indole can be compared with other similar compounds, such as:
Naphthoylindoles: Compounds containing a 3-(1-naphthoyl)indole structure with various substitutions at the nitrogen atom.
Phenylacetylindoles: Compounds with a phenylacetyl group attached to the indole ring.
Benzoylindoles: Compounds with a benzoyl group attached to the indole ring.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its naphthyl group enhances its aromaticity and potential for π-π interactions, making it valuable in various research applications .
Comparación Con Compuestos Similares
- Naphthoylindoles
- Phenylacetylindoles
- Benzoylindoles
Propiedades
Fórmula molecular |
C19H15N |
|---|---|
Peso molecular |
257.3 g/mol |
Nombre IUPAC |
1-methyl-2-naphthalen-1-ylindole |
InChI |
InChI=1S/C19H15N/c1-20-18-12-5-3-8-15(18)13-19(20)17-11-6-9-14-7-2-4-10-16(14)17/h2-13H,1H3 |
Clave InChI |
ILNQSKXPNWKHRM-UHFFFAOYSA-N |
SMILES canónico |
CN1C2=CC=CC=C2C=C1C3=CC=CC4=CC=CC=C43 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


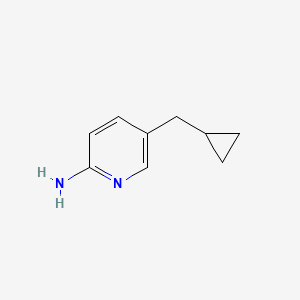
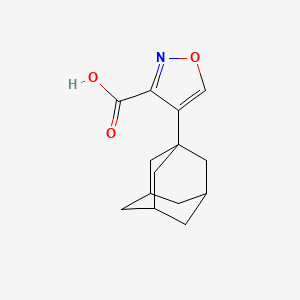
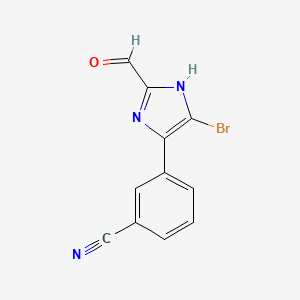
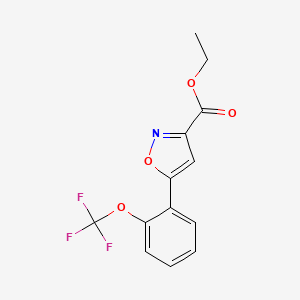
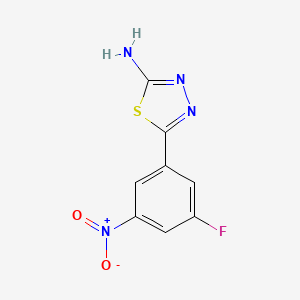
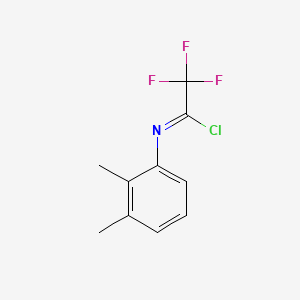
![2-[4-[4-[4-(6-carbamimidoyl-1H-benzimidazol-2-yl)phenoxy]butoxy]phenyl]-3H-benzimidazole-5-carboximidamide](/img/structure/B13701354.png)
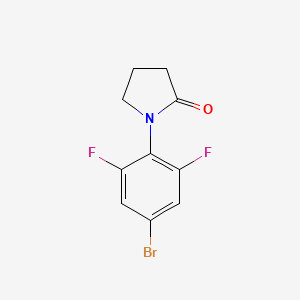
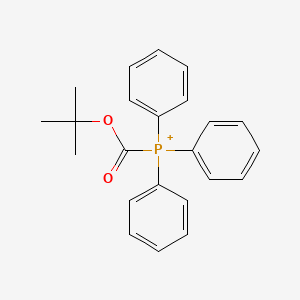
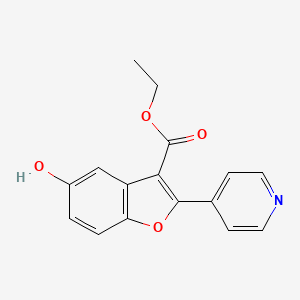


![2,2-Difluoro-8-(4-methoxyphenyl)-4,6,10,12-tetramethyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaene](/img/structure/B13701388.png)

